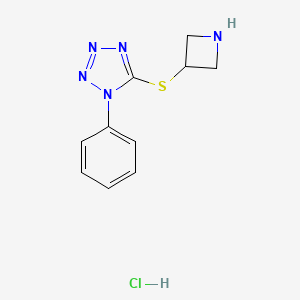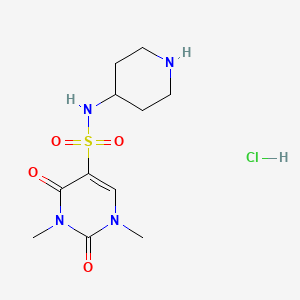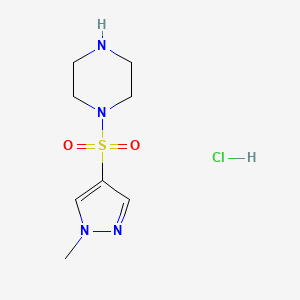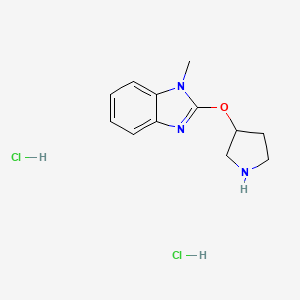
N-Nonyl-D19 alcohol
Descripción general
Descripción
N-Nonyl-D19 alcohol, also known as Nonan-1-ol-d19, is a long-chain, branched alcohol that has been widely used in various fields of research and industry. This compound is a deuterium-labeled version of Nonan-1-ol, where the hydrogen atoms are replaced with deuterium. This isotopic labeling makes it particularly useful in scientific studies, especially in the fields of chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nonyl-D19 alcohol typically involves the deuteration of Nonan-1-ol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures and pressures to facilitate the incorporation of deuterium into the alcohol molecule .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to ensure high yields and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production to achieve the desired quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
N-Nonyl-D19 alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form nonanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: The compound can be reduced to form nonane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur with halogenating agents, such as thionyl chloride, to form nonyl chloride
Major Products Formed
Oxidation: Nonanoic acid
Reduction: Nonane
Substitution: Nonyl chloride
Aplicaciones Científicas De Investigación
N-Nonyl-D19 alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving reaction mechanisms and kinetics due to its isotopic labeling.
Biology: The compound is employed in metabolic studies to track the incorporation and transformation of alcohols in biological systems.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is utilized in the development of deuterated solvents and reagents for various industrial processes
Mecanismo De Acción
The mechanism of action of N-Nonyl-D19 alcohol involves its interaction with molecular targets and pathways within biological systems. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to differences in the pharmacokinetic and metabolic profiles compared to non-deuterated analogs. This isotopic effect is particularly useful in drug development, where it can enhance the stability and efficacy of pharmaceuticals .
Comparación Con Compuestos Similares
Similar Compounds
Nonan-1-ol: The non-deuterated analog of N-Nonyl-D19 alcohol.
Octan-1-ol: A shorter-chain alcohol with similar properties.
Decan-1-ol: A longer-chain alcohol with comparable characteristics
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The isotopic substitution allows for precise tracking and analysis in various studies, making it a valuable tool in fields such as pharmacology and biochemistry. Additionally, the deuterium atoms can enhance the stability and reduce the metabolic rate of the compound, offering potential benefits in drug development .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecadeuteriononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRUINPWMLAQRD-KIJKOTCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473412.png)
![4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3-thiazole hydrochloride](/img/structure/B1473413.png)
![[(2-Piperazin-1-ylpyridin-4-yl)methyl]amine trihydrochloride](/img/structure/B1473415.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1473418.png)
![5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1473419.png)




![Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473428.png)
![[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473431.png)


